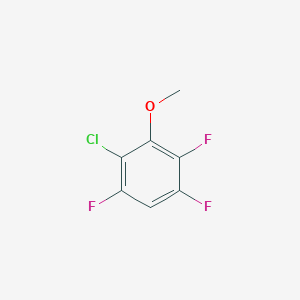
2-Chloro-3,5,6-trifluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H3ClF3O It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene can be achieved through several methods. One common approach involves the halogenation of 1,4,5-trifluoro-3-methoxybenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene may involve more efficient and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,4,5-trifluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-1,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,4,5-trifluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,4,5-trifluorobenzene: Lacks the methoxy group, which can significantly alter its reactivity and applications.
1,4,5-Trifluoro-3-methoxybenzene:
2-Chloro-1,4-difluoro-3-methoxybenzene: Has one less fluorine atom, which can influence its reactivity and stability.
Uniqueness
2-Chloro-1,4,5-trifluoro-3-methoxybenzene is unique due to the combination of chlorine, fluorine, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClF3O |
|---|---|
Peso molecular |
196.55 g/mol |
Nombre IUPAC |
2-chloro-1,4,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF3O/c1-12-7-5(8)3(9)2-4(10)6(7)11/h2H,1H3 |
Clave InChI |
NOVJKRBCMZXOPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1Cl)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


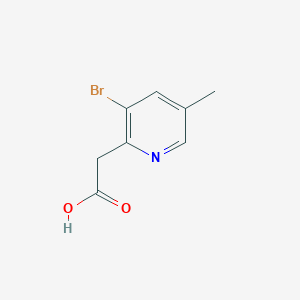
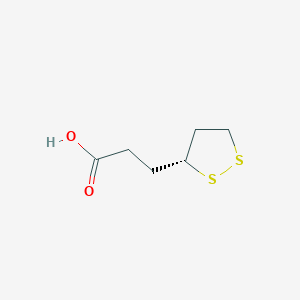

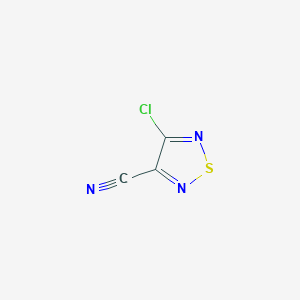

![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)


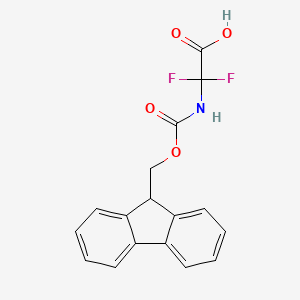
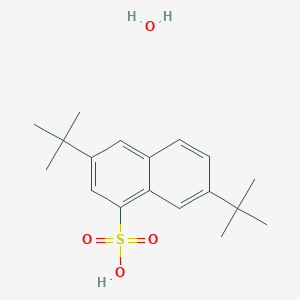
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
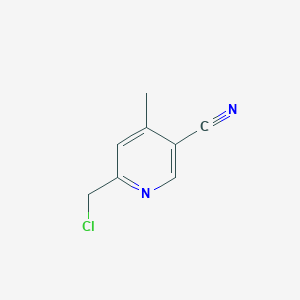
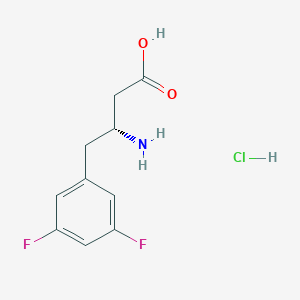
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
